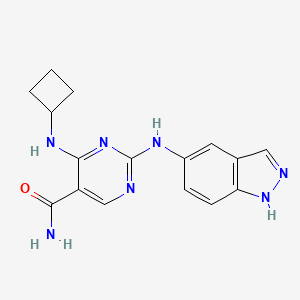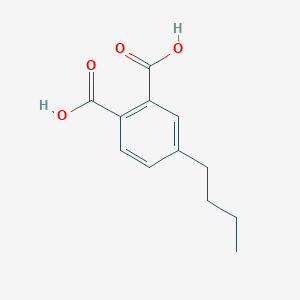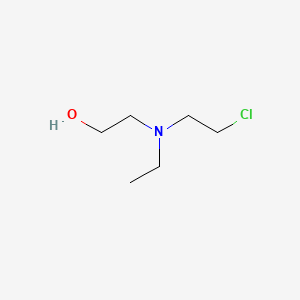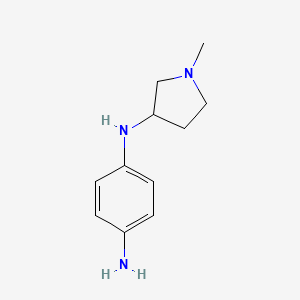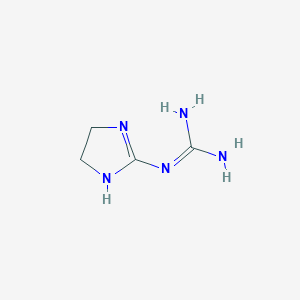
Guanidine, (4,5-dihydro-1H-imidazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds Imidazoles are characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of guanidine with suitable aldehydes or ketones in the presence of a catalyst to form the imidazole ring[_{{{CITATION{{{1{Synthesis of the Guanidine Derivative: N-{(7-(4,5-Dihydro-1H-imidazol ...[{{{CITATION{{{_2{Recent advances in the synthesis of imidazoles](https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f).
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of catalysts and solvents is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazoles with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a key component in the design of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.
Medicine: Medically, Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- has shown potential as a therapeutic agent. It is being investigated for its use in treating various diseases, including metabolic disorders and infections.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Imidazole
Benzimidazole
Purine
Pyrimidine
Uniqueness: Guanidine, (4,5-dihydro-1H-imidazol-2-yl)- is unique in its structure and reactivity compared to other imidazoles. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and applications.
Propriétés
Numéro CAS |
76943-16-3 |
|---|---|
Formule moléculaire |
C4H9N5 |
Poids moléculaire |
127.15 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-yl)guanidine |
InChI |
InChI=1S/C4H9N5/c5-3(6)9-4-7-1-2-8-4/h1-2H2,(H5,5,6,7,8,9) |
Clé InChI |
FJISUHIGEMWUHA-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


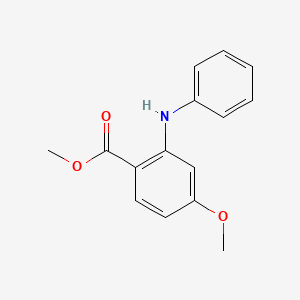

![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)

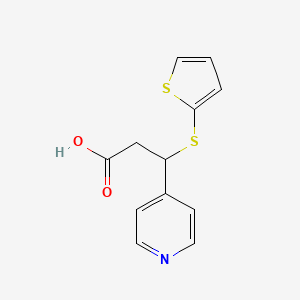
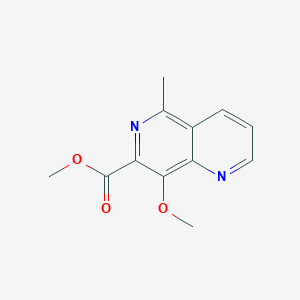
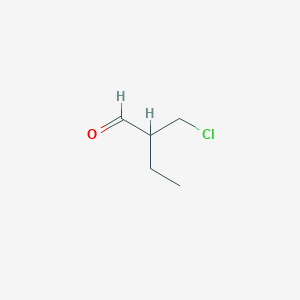
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
